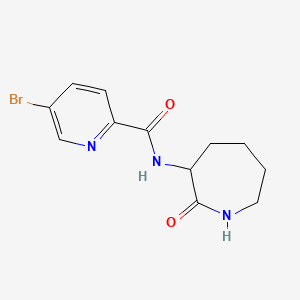![molecular formula C13H16N4 B7560132 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazine derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and neuroscience.
作用機序
The mechanism of action of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is not fully understood. However, studies have suggested that it works by modulating the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to enhance the activity of proteins involved in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. It has also been shown to have neuroprotective effects and to enhance cognitive function.
実験室実験の利点と制限
One of the advantages of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile is its versatility in various scientific research applications. It has shown potential in medicinal chemistry, biochemistry, and neuroscience. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile. One of the future directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another future direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and to improve the solubility of the compound for better bioavailability and efficacy.
In conclusion, this compound is a versatile chemical compound that has shown potential in various scientific research applications. Its potential as a drug candidate for the treatment of various diseases, its ability to modulate protein-protein interactions, and its neuroprotective effects make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for better bioavailability and efficacy.
合成法
The synthesis of 3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile involves the reaction of 2-chloropyrazine with 1-cyclohexene-1-carboxylic acid and diethylamine in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis method is a crucial factor that determines the purity and yield of the compound.
科学的研究の応用
3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile has shown potential in various scientific research applications. It has been extensively studied in medicinal chemistry for its potential as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has also been studied in biochemistry for its ability to modulate protein-protein interactions and as a fluorescent probe for the detection of biomolecules. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.
特性
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-10-12-13(17-9-8-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-9H,1-3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSGBISFRQOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)


![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)


![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)
